

# The Discovery and Synthesis of SHR5428: A Technical Overview

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Compound of Interest					
Compound Name:	SHR5428				
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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on the discovery and preclinical development of **SHR5428**. The detailed synthesis procedure and specific experimental protocols are proprietary and have not been disclosed in the available scientific literature. The methodologies described herein are based on general practices in the field and should be regarded as illustrative.

### **Abstract**

SHR5428 is a potent, selective, and orally bioavailable noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] It has demonstrated significant anti-tumor activity in preclinical models of triple-negative breast cancer.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical data of SHR5428, intended for professionals in drug development and cancer research.

# Introduction to CDK7 as a Therapeutic Target

Cyclin-Dependent Kinase 7 (CDK7) is a key enzyme that plays a dual role in regulating the cell cycle and gene transcription.[4][5][6] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are crucial for cell cycle progression.[1][2][7] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription.[4][5] In many cancers, there is a



heightened dependency on CDK7 for uncontrolled proliferation and the transcription of oncogenes, making it an attractive target for cancer therapy.[8][9]

# **Discovery of SHR5428**

**SHR5428** was identified as a potent and selective CDK7 inhibitor through a dedicated drug discovery program. While the specific details of the screening and lead optimization process are not publicly available, the resulting compound, **SHR5428**, exhibits high potency against CDK7 and excellent selectivity over other CDK family members.[1]

#### Chemical Structure of SHR5428:

(Note: A visual representation of the chemical structure would be inserted here. Based on search results, the SMILES notation is  $CP(C1=C(C=CC2=C1NC=C2C3=C(C=NC(N[C@@H]4C--INVALID-LINK--O)=N3)C(F) \\ (F)F)C\#N)(C)=O)$ 

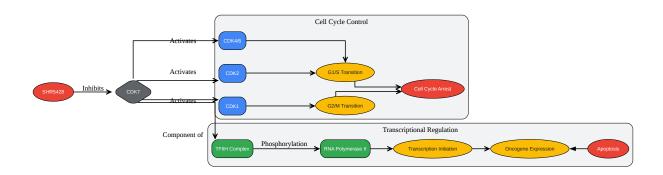
### **Mechanism of Action**

**SHR5428** functions as a noncovalent inhibitor of CDK7.[1][2] By binding to CDK7, it blocks its kinase activity, thereby interfering with its dual functions in cell cycle control and transcription.

# **Signaling Pathway**

The inhibition of CDK7 by **SHR5428** disrupts key cellular processes that are often dysregulated in cancer.





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Caption: CDK7 Inhibition by SHR5428 Disrupts Cell Cycle and Transcription.

# **Quantitative Preclinical Data**

The following tables summarize the key quantitative data from the preclinical evaluation of **SHR5428**.

In Vitro Potency and Selectivity

Target	IC50 (nM)
CDK7	2.3
MDA-MB-468 cells	6.6

Data from MedChemExpress and BioWorld summaries of Jia M, et al.[2][5]



SHR5428 demonstrated high selectivity for CDK7 over other CDK family members, including CDK1, CDK2, CDK4, CDK6, CDK9, and CDK12.[1][3]

In Vivo Efficacy in HCC70 Xenograft Model

Dose (mg/kg, p.o., q.d.)	Tumor Growth Inhibition (TGI)	
3	39%	
10	61%	
30	83%	

Data from BioWorld summary of Jia M, et al.[5]

**Pharmacokinetic Properties** 

Species	Dose (mg/kg, p.o.)	Cmax (ng/mL)	AUC (ng·h/mL)	t1/2 (h)	F (%)
Mouse	2	116	139	0.7	32
Rat	2	120	556	2.6	44
Dog	2	543	4101	4.9	92

Data from BioWorld summary of Jia M, et al.[5]

# **Experimental Protocols (Generalized)**

As the specific protocols for **SHR5428** have not been published, the following sections provide generalized methodologies for the types of experiments conducted.

# Synthesis of SHR5428

The synthesis of **SHR5428** is not publicly available.

## In Vitro CDK7 Kinase Assay

A generalized workflow for assessing the inhibitory activity of a compound against CDK7.





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Caption: Generalized Workflow for an In Vitro CDK7 Kinase Assay.

#### Protocol:

- Reagent Preparation: Recombinant human CDK7/Cyclin H/MAT1 complex, a suitable peptide substrate, and ATP are prepared in a kinase assay buffer. A serial dilution of SHR5428 is prepared.
- Reaction Initiation: The kinase, substrate, and SHR5428 are added to the wells of a microplate. The reaction is initiated by the addition of ATP.
- Incubation: The reaction is allowed to proceed at room temperature for a defined period.
- Detection: A detection reagent that measures the amount of phosphorylated substrate or remaining ATP is added.
- Signal Measurement: The signal (e.g., luminescence or fluorescence) is measured using a plate reader.
- Data Analysis: The percentage of inhibition is calculated for each concentration of SHR5428, and the IC50 value is determined by fitting the data to a dose-response curve.

# **Cell-Based Proliferation Assay (MDA-MB-468)**

A general protocol to determine the effect of **SHR5428** on the proliferation of MDA-MB-468 triple-negative breast cancer cells.

#### Protocol:

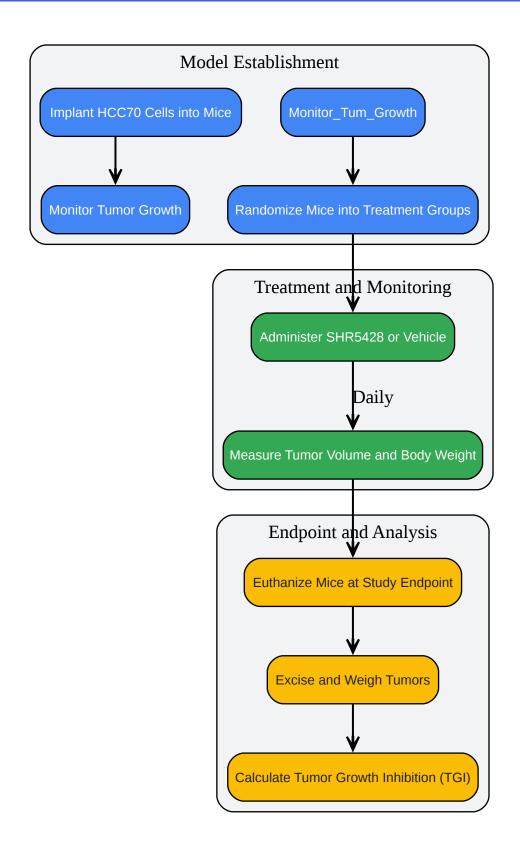


- Cell Seeding: MDA-MB-468 cells are seeded into 96-well plates and allowed to attach overnight.
- Compound Treatment: Cells are treated with a serial dilution of SHR5428 and incubated for a specified period (e.g., 72 hours).
- Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo®) is added to the wells.
- Signal Measurement: The luminescence, proportional to the number of viable cells, is measured using a plate reader.
- Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value is determined.

# In Vivo Xenograft Tumor Growth Inhibition Study

A generalized workflow for evaluating the in vivo efficacy of **SHR5428** in a mouse xenograft model.





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Caption: Generalized Workflow for an In Vivo Xenograft Study.



#### Protocol:

- Cell Implantation: HCC70 human breast cancer cells are implanted subcutaneously into immunocompromised mice.[10][11]
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.[12]
- Drug Administration: SHR5428 is administered orally, once daily, at various dose levels for a specified duration (e.g., 21 days). The control group receives a vehicle.[12]
- Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.[10]
- Endpoint Analysis: At the end of the study, tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated by comparing the tumor sizes in the treated groups to the control group.[10]

### **Pharmacokinetic Analysis**

A general procedure for determining the pharmacokinetic profile of **SHR5428** in preclinical species.[13][14]

#### Protocol:

- Drug Administration: A single dose of SHR5428 is administered to animals (e.g., mice, rats, dogs) via intravenous and oral routes.[13]
- Blood Sampling: Blood samples are collected at predetermined time points after dosing.[13]
- Plasma Analysis: The concentration of SHR5428 in the plasma is quantified using a validated analytical method, such as LC-MS/MS.
- Parameter Calculation: Pharmacokinetic parameters, including Cmax, AUC, t1/2, and bioavailability (F%), are calculated using appropriate software.[14]

# Conclusion



**SHR5428** is a promising, orally active, and selective noncovalent inhibitor of CDK7 with potent anti-tumor activity in preclinical models of triple-negative breast cancer.[1][2] Its favorable pharmacokinetic profile across multiple species supports its further development as a potential cancer therapeutic.[1] While detailed information on its synthesis and specific experimental protocols is not yet in the public domain, the available data highlight the potential of **SHR5428** as a valuable addition to the landscape of targeted cancer therapies.

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